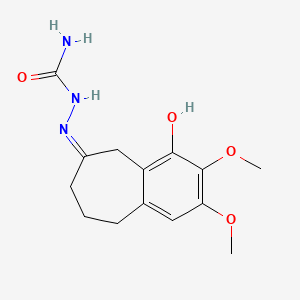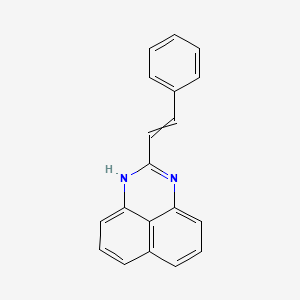![molecular formula C12H10Cl2N2O2S B14653444 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline CAS No. 41253-04-7](/img/structure/B14653444.png)
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an aniline ring, with two chlorine atoms positioned on the aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline involves its interaction with biological targets, primarily through its sulfonamide group. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and proliferation. This mechanism underlies its potential antimicrobial activity.
相似化合物的比较
Similar Compounds
4-chloroaniline: A precursor in the synthesis of 4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline.
4-chlorobenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfanilamide: A simpler sulfonamide compound with similar biological activity.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The combination of the sulfonamide group with the chlorinated aromatic rings provides a distinct chemical profile that can be exploited in various applications.
属性
CAS 编号 |
41253-04-7 |
|---|---|
分子式 |
C12H10Cl2N2O2S |
分子量 |
317.2 g/mol |
IUPAC 名称 |
4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-1-5-11(6-2-9)15-19(17,18)16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI 键 |
IQNCKDDOEMMLFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)




![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)







